molecular formula C15H12Cl2O B3025068 3,5-Dichloro-2'-ethylbenzophenone CAS No. 951885-06-6

3,5-Dichloro-2'-ethylbenzophenone

Cat. No.: B3025068
CAS No.: 951885-06-6
M. Wt: 279.2 g/mol
InChI Key: NWHVBUPKQOHKIK-UHFFFAOYSA-N
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Description

3,5-Dichloro-2'-ethylbenzophenone is a specialized chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. As a benzophenone derivative, it serves as a versatile precursor for the development of novel active molecules . Researchers value this compound for its potential application as a key intermediate in synthesizing candidates for pharmacological agents, such as GABA modulators or antitumor compounds, drawing parallels to the utility of related structures like 3,5-Dichloro-2-pentanone . In materials science, its molecular structure makes it a candidate for incorporation into polymers or as a scaffold for functional organic materials. The compound's reactivity is defined by the presence of two chlorine atoms, which allow for further functionalization via metal-catalyzed cross-coupling reactions, and a ketone group that can undergo various reduction or nucleophilic addition reactions. The ethyl substituent on the second phenyl ring can influence the compound's lipophilicity and steric profile, fine-tuning its properties for specific applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)-(2-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c1-2-10-5-3-4-6-14(10)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHVBUPKQOHKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256428
Record name (3,5-Dichlorophenyl)(2-ethylphenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-06-6
Record name (3,5-Dichlorophenyl)(2-ethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl)(2-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Photochemistry of 3,5 Dichloro 2 Ethylbenzophenone Systems

Mechanistic Investigations of Photochemical Transformations

The photochemical behavior of benzophenone (B1666685) and its derivatives is a cornerstone of organic photochemistry, characterized by a series of well-defined electronic and chemical steps. The introduction of substituents, such as the dichloro and ethyl groups in 3,5-Dichloro-2'-ethylbenzophenone, modulates this reactivity, influencing the efficiency and pathways of photochemical transformations. The core of its reactivity lies in the excitation of the carbonyl group, leading to a cascade of events including intersystem crossing, hydrogen abstraction, and the formation of various reactive intermediates.

Excited State Processes: Characterization of Singlet and Triplet Pathways

The photochemical journey of o-alkylbenzophenones, including this compound, begins with the absorption of ultraviolet (UV) light by the carbonyl chromophore. This absorption promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). nih.gov This S₁ state, specifically a π-π* state, is typically short-lived.

Due to strong spin-orbit coupling, the initially formed singlet state rapidly and efficiently undergoes intersystem crossing (ISC) to the lower-energy triplet state (T₁). nih.gov This T₁ state has a diradical character (n,π*) centered on the carbonyl group and is significantly longer-lived than the singlet state, allowing it to participate in subsequent chemical reactions. The efficiency of this ISC is a hallmark of benzophenone photochemistry.

Light Absorption (Excitation): The ground state molecule (S₀) absorbs a photon, transitioning to the excited singlet state (S₁).

Intersystem Crossing (ISC): The S₁ state rapidly converts to the more stable, longer-lived triplet state (T₁). nih.gov

The competition between different decay pathways, such as fluorescence from the S₁ state and phosphorescence from the T₁ state, is generally outcompeted by the high quantum yield of ISC and the subsequent chemical reactions of the triplet state. For many photoswitch-like molecules, understanding the interplay between singlet and triplet pathways is crucial, as the reaction rate may be determined not just by the lowest energy barrier but also by the efficiency of spin-orbit couplings between potential energy surfaces. univie.ac.atnih.govresearchgate.net

Hydrogen Abstraction and Formation of Ketyl Radical Intermediates

The triplet state of benzophenones is a potent hydrogen abstractor. In the case of this compound, the key intramolecular reaction is the abstraction of a hydrogen atom from the benzylic position of the ortho-ethyl group by the excited carbonyl oxygen. This is a 1,5-hydrogen transfer occurring via a six-membered cyclic transition state. nih.gov This process is highly efficient and leads to the formation of a biradical intermediate. nih.gov

Upon excitation with UV light, the benzophenone moiety transitions to a biradicaloid triplet state that can abstract a hydrogen atom from neighboring C-H groups, leading to the formation of two radicals. researchgate.net The subsequent formation of a covalent bond between these radicals results in cross-linking.

When a suitable external hydrogen donor is present, intermolecular hydrogen abstraction can occur, leading to the formation of a ketyl radical. researchgate.netresearchgate.net A ketyl radical is an anion radical with the general structure R₂C−O•, formed by the one-electron reduction of a ketone. wikipedia.org These radicals can be generated photochemically or through reduction with alkali metals. wikipedia.orgnih.gov The formation of the benzophenone ketyl radical from benzophenone and a hydrogen-donating solvent is a classic photochemical reaction. These ketyl radicals are known for their distinct deep blue or purple color. stackexchange.com

The stability and subsequent reactions of the ketyl radical are influenced by factors such as solvent polarity and the pKa of the radical itself. researchgate.net For instance, the pKa of the benzophenone ketyl radical has been determined to be 9.4. researchgate.net

Photoenolization Mechanisms in o-Ethylbenzophenones and Related Systems

A characteristic photoreaction of o-alkyl substituted benzophenones is photoenolization. This process is initiated by the intramolecular 1,5-hydrogen abstraction within the triplet state, as described previously. nih.gov The resulting biradical intermediate is not the final product but a transient species.

The mechanism proceeds as follows:

Excitation and ISC: The benzophenone derivative is excited to its triplet state (T₁-B). nih.gov

Intramolecular H-Abstraction: A 1,5-hydrogen transfer from the ortho-alkyl group to the carbonyl oxygen occurs, forming a biradical intermediate ((Z)-C). nih.gov

Conformational Change: The initial biradical ((Z)-C) undergoes rotation around the central carbon-carbon bond. nih.gov

Enol Formation: This rotation leads to the formation of a highly reactive E-photoenol, which is a hydroxy-o-quinodimethane intermediate ((E)-A). nih.gov

This photoenol is a transient species that can revert to the starting ketone or be trapped by a suitable reactant. The unique reactivity of these photochemically generated hydroxy-o-quinodimethanes allows them to act as dienes in [4+2] cycloaddition reactions. nih.gov

Step Description Intermediate/State
1Absorption of UV light and intersystem crossing.Triplet State (T₁-B)
2Intramolecular 1,5-hydrogen transfer.Biradical Intermediate ((Z)-C)
3Rotation around the C-C bond.Rotated Biradical
4Formation of the final reactive intermediate.E-Photoenol ((E)-A)

This table summarizes the key mechanistic steps in the photoenolization of o-alkylbenzophenones. nih.gov

Photodecomposition Pathways and Identification of Photoproducts

The ultimate fate of the reactive intermediates generated from this compound determines the final photoproducts. In the absence of external trapping agents, the primary photodecomposition pathway involves the reactions of the photoenol.

One major pathway is the cyclization of the photoenol to form a substituted benzocyclobutenol. This occurs through an electrocyclic reaction. Another possibility is re-aromatization, where the enol tautomerizes back to the original ketone, leading to no net reaction.

However, the most synthetically useful pathway involves trapping the hydroxy-o-quinodimethane intermediate with a dienophile, such as an electron-poor alkene, in a Diels-Alder reaction. nih.gov This strategy provides access to stereochemically complex benzocyclohexanol derivatives. nih.gov For example, reaction with maleimides can yield valuable benzannulated carbocyclic products. nih.gov

In the presence of oxygen, the triplet benzophenone can act as a photosensitizer, generating singlet oxygen. This can lead to a different set of photoproducts arising from oxidation of the starting material or other species in the reaction mixture. Furthermore, the ketyl radicals formed via intermolecular hydrogen abstraction can undergo dimerization to form pinacols.

Molecular Interactions and Photobiological Mechanisms (Non-Therapeutic/Non-Toxicological Focus)

The photoreactivity of benzophenones has been widely exploited to probe molecular interactions in biological systems, particularly through photo-cross-linking. nih.gov

The triplet state of benzophenone and its derivatives can abstract hydrogen atoms from the C-H bonds of amino acid side chains. researchgate.net This reactivity forms the basis of photoaffinity labeling, a powerful technique to identify and map interactions between biomolecules. nih.govscite.ai

When a benzophenone-containing molecule is part of a peptide or is in close proximity to one, UV irradiation triggers the following sequence:

Excitation: The benzophenone moiety is excited to its triplet state.

Hydrogen Abstraction: The excited ketone abstracts a hydrogen atom from a nearby amino acid residue (e.g., from the C-H bonds of leucine, isoleucine, or methionine side chains). researchgate.net

Radical Pair Formation: This creates a ketyl radical on the benzophenone and an amino acid radical.

Covalent Bond Formation: These two radicals combine to form a stable, covalent carbon-carbon bond, effectively cross-linking the two molecules. researchgate.net

This process is highly efficient and relatively non-selective regarding the C-H bond it attacks, making it an effective tool for mapping binding sites in proteins and peptide-membrane interactions. scite.aiacs.org For instance, benzophenone-functionalized peptides have been used to study their interactions with lipid membranes, revealing details about their insertion depth and the local membrane environment. acs.org

Formation of Photoproduct Adducts and Their Subsequent Chemical Reactivity

The photochemical behavior of benzophenones is characterized by the formation of adducts, a process initiated by the absorption of ultraviolet (UV) light. Upon excitation, benzophenone undergoes intersystem crossing to a triplet state, which behaves like a diradical. This excited state can abstract a hydrogen atom from a suitable donor, leading to the formation of a diphenylhydroxymethyl radical.

In the case of this compound, the presence of substituents on both phenyl rings influences the reactivity. The chlorine atoms on one ring and the ethyl group on the other can affect the electronic properties and steric hindrance around the carbonyl group. The general mechanism for photoproduct adduct formation involves the following steps:

Photoexcitation: this compound absorbs UV radiation (around 350 nm), promoting an electron from a non-bonding n orbital on the carbonyl oxygen to an antibonding π* orbital, resulting in an excited singlet state. chegg.com

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state. youtube.com

Hydrogen Abstraction: The triplet state, having radical character on the oxygen atom, can abstract a hydrogen atom from a hydrogen-donating solvent (like 2-propanol) or another molecule. chegg.com This results in the formation of a ketyl radical.

Dimerization: Two ketyl radicals can then dimerize to form a pinacol (B44631), which is a common photoproduct adduct for benzophenones. hilarispublisher.com For this compound, this would result in a substituted benzpinacol.

The subsequent chemical reactivity of these photoproduct adducts can be varied. For instance, the pinacol adducts can undergo further reactions, such as rearrangement under acidic conditions (pinacol rearrangement). The specific nature of the substituents on the aromatic rings will dictate the course of these subsequent reactions.

Research on benzophenone itself has shown that in the presence of aliphatic amines, the triplet state can participate in a hydrogen atom transfer reaction, leading to the formation of a diphenylhydroxymethyl radical and a neutral radical derived from the amine. nih.gov This suggests that in systems containing this compound and a suitable hydrogen donor, similar radical-mediated adduct formation is a likely photochemical pathway.

Reactant/IntermediateDescription
This compound (Triplet State)Excited state with diradical character, initiates hydrogen abstraction.
Ketyl RadicalFormed after hydrogen abstraction by the excited benzophenone.
Pinacol AdductDimerization product of two ketyl radicals.

Thermally Induced Reaction Mechanisms of Substituted Benzophenones

While photochemical reactions of benzophenones are extensively studied, thermally induced reactions are also significant, particularly in the context of their synthesis and transformation. The specific thermal reactions of this compound are not widely documented, but general principles for substituted benzophenones can be applied.

One common thermally induced reaction is the cleavage of the benzophenone framework at high temperatures, though this typically requires harsh conditions. More relevant are the thermal reactions that synthetic precursors or derivatives might undergo. For example, the synthesis of benzophenone derivatives often involves high-temperature steps.

In the context of functionalization, thermally induced reactions can play a role in modifying the substituents. For instance, the ethyl group on the 2'-position could potentially undergo thermal oxidation or other transformations if subjected to high temperatures in the presence of appropriate reagents. However, without specific experimental data for this compound, these remain general possibilities for substituted benzophenones.

Catalytic Reaction Pathways Involving Benzophenone Derivatives

Benzophenone and its derivatives are versatile substrates and catalysts in a variety of organic transformations. Catalytic pathways offer milder reaction conditions and greater selectivity compared to thermal or some photochemical methods.

Catalytic Hydrogenation: One of the most common catalytic reactions involving benzophenones is their reduction to the corresponding benzhydrols (diaryl-methanols). The catalytic hydrogenation of benzophenone to benzhydrol has been studied using various catalysts like Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). epa.gov This reaction typically proceeds with high selectivity. For this compound, catalytic hydrogenation would be expected to reduce the carbonyl group to a hydroxyl group, yielding 3,5-dichloro-2'-ethylbenzhydrol. The kinetics of such reactions often show a first-order dependence on hydrogen pressure and catalyst loading, and a zero-order dependence on the benzophenone concentration. epa.gov

C-H Activation and Functionalization: More advanced catalytic systems enable the functionalization of C-H bonds in benzophenone derivatives. Transition metal catalysts, including those based on ruthenium, can mediate the annulation of alkynes with benzophenone imines, which are derived from benzophenones. researchgate.net While this specific example involves a derivative, it highlights the potential for catalytic C-H activation to build more complex molecules from a benzophenone scaffold. Such strategies could potentially be applied to the ethyl group or the aromatic rings of this compound to introduce new functional groups.

Relay Catalysis: Dual catalytic systems, for instance combining copper and ruthenium catalysts, have been used for cascade reactions involving benzophenone-derived ketoimine esters and allylic alcohols. acs.org These complex transformations allow for the stereoselective synthesis of valuable products like chiral α-amino δ-hydroxy acid derivatives. acs.org This demonstrates the utility of benzophenone derivatives as key building blocks in sophisticated catalytic processes.

Catalytic ReactionCatalyst ExampleProduct Type
HydrogenationRaney Nickel, Pd/CBenzhydrol
C-H/N-H AnnulationRuthenium(II)Fused Heterocycles
Cascade Dehydrogenation/Michael Addition/HydrogenationCopper/Ruthenium RelayChiral Amino Acid Derivatives

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,5-Dichloro-2'-ethylbenzophenone in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While specific experimental data for this compound is not publicly available, the expected application of advanced 1D and 2D NMR techniques would provide a complete assignment of its proton (¹H) and carbon (¹³C) spectra.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 3,5-dichlorinated phenyl ring and the 2'-ethylphenyl ring, as well as signals for the ethyl group's methylene (B1212753) and methyl protons. The chemical shifts (δ) and coupling constants (J) would be crucial for determining the substitution pattern.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the ethyl group.

COSY (Correlation Spectroscopy): This 2D technique would establish the connectivity between coupled protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group and the couplings between adjacent aromatic protons on the 2'-ethylphenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of atoms. This would be particularly useful in determining the preferred conformation of the molecule, such as the relative orientation of the two aromatic rings around the carbonyl group.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~195-200
Aromatic CH (dichloro-ring)~7.5-7.8~128-135
Aromatic C-Cl-~132-138
Aromatic CH (ethyl-ring)~7.2-7.5~125-130
Aromatic C-C=O-~135-140
Aromatic C-ethyl-~140-145
-CH₂-~2.6-2.8~25-30
-CH₃~1.2-1.4~13-16

This table is predictive and not based on experimental data for this compound.

The two phenyl rings in benzophenones are known to undergo restricted rotation around the bonds connecting them to the carbonyl group. Dynamic NMR spectroscopy would be a valuable technique to study these conformational dynamics in this compound. By acquiring spectra at different temperatures, it would be possible to observe changes in the line shapes of the NMR signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for non-equivalent protons or carbons might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal at the fast exchange limit. The analysis of these temperature-dependent spectral changes would allow for the determination of the energy barriers (ΔG‡) for the conformational exchange processes.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Isomer Differentiation

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, C₁₅H₁₂Cl₂O. The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak cluster, with relative intensities of approximately 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions, respectively.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed insights into the molecular structure. For this compound, the expected fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations. This could result in the loss of the 2-ethylphenyl radical or the 3,5-dichlorophenyl radical.

Loss of functional groups: Fragmentation involving the ethyl group, such as the loss of an ethyl radical (•C₂H₅) or ethene (C₂H₄) through rearrangement processes.

Cleavage of the aromatic rings: Fragmentation of the phenyl rings, although typically less favorable than the cleavage of the bonds to the carbonyl group.

A table of predicted major fragment ions in the mass spectrum of this compound is provided below.

m/z Proposed Fragment Ion Formation Pathway
278/280/282[C₁₅H₁₂Cl₂O]⁺Molecular Ion
173/175[C₇H₄ClO]⁺Loss of 2-ethylphenyl radical
105[C₇H₅O]⁺Loss of 3,5-dichlorophenyl radical
249/251/253[C₁₃H₇Cl₂O]⁺Loss of ethyl radical

This table is predictive and not based on experimental data for this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and can also offer insights into molecular symmetry and conformation.

The IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to its constituent functional groups.

C=O Stretch: A strong absorption in the IR spectrum and a strong band in the Raman spectrum between 1650 and 1680 cm⁻¹ would be indicative of the benzophenone (B1666685) carbonyl group. The exact position would be sensitive to the electronic effects of the substituents and the conformation of the molecule.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed below 3000 cm⁻¹.

C=C Stretches: Vibrations of the aromatic rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretches: The carbon-chlorine stretching vibrations would be expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the aromatic rings would influence the positions of the C-H out-of-plane bending vibrations, providing further structural confirmation.

A table summarizing the expected key vibrational frequencies for this compound is presented below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
C=O Stretch1650 - 1680IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
C-Cl Stretch600 - 800IR, Raman

This table is predictive and not based on experimental data for this compound.

The complementary nature of IR and Raman spectroscopy would be valuable. For instance, the symmetric vibrations of the molecule might be more intense in the Raman spectrum, while asymmetric vibrations would be stronger in the IR spectrum, aiding in a more complete vibrational assignment.

Elucidation of Specific Vibrational Modes Associated with Substitution Patterns

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound. The positions of absorption bands are directly correlated with the vibrational modes of specific functional groups and are influenced by the electronic and steric effects of the substituents.

The benzophenone core gives rise to a number of characteristic vibrations. The most prominent of these is the carbonyl (C=O) stretching mode, which typically appears as a strong band in the IR spectrum. For unsubstituted benzophenone, this band is observed around 1650-1660 cm⁻¹. researchgate.netresearchgate.net In this compound, the presence of two electron-withdrawing chlorine atoms on one phenyl ring is expected to cause a slight increase in the C=O stretching frequency due to the inductive effect, which shortens and strengthens the carbonyl bond.

Other significant vibrational modes include:

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

Aliphatic C-H Stretching: The ethyl group introduces characteristic symmetric and asymmetric stretching vibrations of its CH₂ and CH₃ groups, typically found in the 2850-2970 cm⁻¹ region. researchgate.net

Aromatic C=C Stretching: Multiple bands corresponding to the stretching vibrations within the two phenyl rings are expected in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: Strong bands associated with the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

The substitution pattern is key to the final spectrum. The 3,5-dichloro pattern on one ring and the 2'-ethyl substitution on the other break the molecule's symmetry, leading to a more complex spectrum with more resolved peaks than in symmetric benzophenones. Raman spectroscopy serves as a complementary technique, particularly for the symmetric vibrations of the phenyl rings and the C=O bond, which are often highly Raman active. researchgate.netmdpi.com

Table 1: Predicted Key Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected Intensity (IR)
Aromatic C-H Stretch Phenyl Rings 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch Ethyl Group (-CH₂CH₃) 2850 - 2970 Medium
Carbonyl Stretch Ketone (C=O) 1660 - 1675 Strong
Aromatic C=C Stretch Phenyl Rings 1450 - 1600 Medium-Strong

In-situ Monitoring of Chemical Reactions using Infrared or Raman Spectroscopy

In-situ vibrational spectroscopy is a powerful process analytical technology (PAT) for real-time monitoring of chemical reactions. beilstein-journals.orgresearchgate.net The synthesis of this compound, likely via a Friedel-Crafts acylation reaction between ethylbenzene (B125841) and 3,5-dichlorobenzoyl chloride, is an ideal candidate for such monitoring.

By inserting an attenuated total reflection (ATR) probe for FTIR or a fiber-optic probe for Raman spectroscopy directly into the reaction vessel, the progress of the reaction can be followed continuously without the need for sampling. rsc.orgyoutube.com The key spectroscopic changes to monitor would be:

Consumption of Reactants: A decrease in the intensity of the characteristic band for the acid chloride carbonyl group (C=O) of 3,5-dichlorobenzoyl chloride, which would appear at a higher frequency (typically >1750 cm⁻¹) than the product ketone.

Formation of Product: The simultaneous appearance and increase in the intensity of the new ketone C=O stretching band of this compound at its characteristic lower frequency (est. 1660-1675 cm⁻¹). rsc.org

This real-time data allows for the determination of reaction kinetics, identification of reaction endpoints, and detection of any potential intermediates or byproducts. youtube.com The non-destructive and rapid nature of these techniques makes them highly suitable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time. mdpi.compnnl.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties and Excited State Dynamics

Electronic spectroscopy probes the transitions between electronic energy levels within the molecule, providing fundamental information on its interaction with light.

Analysis of Absorption and Emission Characteristics

The UV-Vis absorption spectrum of this compound is dominated by the benzophenone chromophore. Unsubstituted benzophenone exhibits two main absorption bands: a weaker, longer-wavelength band around 330-350 nm corresponding to the spin-forbidden n→π* transition of the carbonyl group, and a much stronger, shorter-wavelength band around 250 nm due to the π→π* transition of the conjugated system. scialert.net

The substituents on this compound are expected to modify this profile:

Halogen and Alkyl Groups: Both the chlorine atoms and the ethyl group typically induce a bathochromic (red) shift in the absorption bands. The lone pairs on the chlorine atoms and the hyperconjugation from the ethyl group extend the conjugation of the π-system, lowering the energy gap between the ground and excited states. mdpi.com

n→π* Transition: This band is expected to be observable and slightly red-shifted compared to unsubstituted benzophenone.

π→π* Transition: This band will also be red-shifted and will likely remain the most intense absorption feature.

Regarding emission, benzophenones are known for being very weakly fluorescent or non-fluorescent at room temperature in solution. edinst.com This is due to extremely efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to the triplet state (T1). Consequently, the dominant emission, if observable, is phosphorescence from the T1 state, which is typically only seen in rigid matrices or at very low temperatures (e.g., 77 K). edinst.com

Table 2: Predicted Electronic Spectroscopic Properties for this compound

Property Transition Expected Wavelength Range Characteristics
UV-Vis Absorption π → π* 255 - 275 nm Strong absorption (high molar absorptivity)
UV-Vis Absorption n → π* 340 - 360 nm Weak absorption (low molar absorptivity)
Fluorescence Emission S₁ → S₀ > 400 nm Very weak or negligible at room temperature

Time-Resolved Spectroscopy for Excited State Lifetime Determination

Time-resolved spectroscopy is essential for studying the dynamics of the excited states of this compound. researchgate.net Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). For benzophenones, the subsequent deactivation pathway is dominated by a very rapid and efficient intersystem crossing (ISC) to the triplet manifold (Tn), populating the lowest triplet state (T1). aip.orgnih.gov

Nanosecond transient absorption (ns-TA) spectroscopy is a key technique to monitor this process. researchgate.net A typical experiment would involve:

Excitation of the sample with a short laser pulse (e.g., at a wavelength corresponding to the n→π* transition).

Probing the sample with a broadband light source at various delay times after the initial excitation.

The resulting transient spectra would reveal the decay of the S1 state and the concomitant growth of the T1 state. The T1 state itself has a characteristic absorption profile (T1 → Tn), which can be monitored to determine its lifetime. researchgate.net The lifetime of the benzophenone triplet state is highly dependent on its environment and can be quenched by various species, particularly oxygen. In a deaerated solvent, the triplet lifetime would be expected to be on the order of nanoseconds to microseconds. researchgate.net The substitution pattern of 3,5-dichloro and 2'-ethyl is not expected to fundamentally alter this efficient ISC mechanism, which is a hallmark of the benzophenone class of molecules. nih.govdp.tech

X-ray Crystallography for Solid-State Structural Determination and Conformation

A defining structural feature of benzophenones is their non-planar conformation. Steric hindrance between the ortho-hydrogens of the two phenyl rings and between the rings and the carbonyl oxygen prevents the molecule from adopting a planar structure. As a result, the two phenyl rings are twisted out of the plane of the central carbonyl group.

For this compound, this twisting is expected to be significant. The presence of a bulky ethyl group at the 2'-(ortho) position introduces substantial steric strain. This will force a large dihedral angle between the plane of the ethyl-substituted phenyl ring and the plane of the C-CO-C group to minimize steric repulsion. The 3,5-dichlorophenyl ring will also be twisted, resulting in a highly chiral, propeller-like conformation in the solid state. This inherent chirality of the molecular conformation can lead to crystallization in chiral space groups, even though the molecule itself is achiral. elsevierpure.com The crystal packing would be governed by weak intermolecular interactions, such as C-H···O and potentially C-H···Cl hydrogen bonds, as well as van der Waals forces.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Modeling

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For substituted benzophenones, these calculations can predict a range of characteristics from ground-state stability to photochemical behavior.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It provides a good balance between accuracy and computational cost, making it suitable for investigating the ground-state properties of relatively large organic molecules like 3,5-dichloro-2'-ethylbenzophenone.

DFT calculations can be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. From this optimized geometry, various electronic properties can be calculated. For instance, the distribution of electron density can be visualized, and key parameters such as dipole moment and molecular orbital energies (HOMO and LUMO) can be determined. nih.govresearchgate.net The energy gap between the HOMO and LUMO is particularly important as it relates to the molecule's electronic excitability and chemical reactivity.

Table 1: Calculated Ground State Properties of Substituted Benzophenones using DFT This table is illustrative and based on general findings for substituted benzophenones. Specific values for this compound would require dedicated calculations.

PropertyBenzophenone (B1666685) (Reference)Generic Dichloro-substituted BenzophenoneGeneric Ethyl-substituted Benzophenone
HOMO-LUMO Gap (eV)~4.5 - 5.0Slightly decreasedSlightly increased
Dipole Moment (Debye)~3.0IncreasedSlightly altered
Enthalpy of Formation (kJ/mol)-More negativeMore negative

Excited State Calculations for Photoreactivity Prediction and Mechanism Modeling

Benzophenones are well-known for their photochemical activity, which is governed by their excited electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies and properties of these excited states. nih.govresearchgate.net

Upon absorption of UV light, benzophenone is typically excited from its singlet ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet excited state (T₁). This triplet state is a powerful diradical and is responsible for many of the photochemical reactions of benzophenones, such as hydrogen atom abstraction (HAT). nih.gov

For this compound, TD-DFT calculations can predict the absorption spectrum, identifying the wavelengths of light the molecule is likely to absorb. nih.gov These calculations also reveal the nature of the electronic transitions, such as n→π* or π→π. nih.govscialert.net The n→π transition, involving the non-bonding electrons of the carbonyl oxygen, is particularly important for the photoreactivity of benzophenones. The presence of substituents can shift the energies of these transitions, thereby tuning the photochemical properties of the molecule. For example, ortho-substitution can lead to absorption in the UVA spectral region. nih.govscribd.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While QM calculations provide detailed electronic information, they are often limited to static structures. Molecular Dynamics (MD) simulations, on the other hand, allow for the study of the dynamic behavior of molecules over time. nih.govnih.gov

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This approach can be used to explore the conformational landscape of flexible molecules like this compound. The dihedral angles between the two phenyl rings and the carbonyl group are key conformational variables in benzophenones. researchgate.net The ethyl group at the 2'-position will introduce steric hindrance that influences the preferred rotational conformations of the phenyl rings.

Furthermore, MD simulations can be used to study intermolecular interactions between this compound and other molecules, such as solvents or reactants. nih.gov These simulations can provide insights into solvation effects and the formation of molecular complexes, which are crucial for understanding reaction kinetics and mechanisms in solution. For instance, simulations can reveal how different solvents might stabilize or destabilize certain conformations or reaction intermediates.

Table 2: Conformational Data for Substituted Benzophenones This table presents typical data obtained from conformational analyses and highlights the expected influence of substituents.

CompoundRing Twist Dihedral Angle (°)Reference
Benzophenone (orthorhombic)54 researchgate.net
2,2'-dihydroxy-4,4'-dimethoxybenzophenone37.85 researchgate.net
4-Chloro-4'-hydroxybenzophenone64.66 researchgate.net
2-Amino-2',5-dichlorobenzophenone83.72 researchgate.net

Reaction Pathway Elucidation Using Computational Methods (e.g., Transition State Search)

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. By identifying transition states—the high-energy points along a reaction coordinate—researchers can calculate activation energies and elucidate reaction mechanisms. rsc.org

For a reaction involving this compound, such as a photochemical hydrogen abstraction, computational methods can be used to model the entire reaction pathway. nih.govresearchgate.net This would involve locating the structures of the reactants, the transition state for the hydrogen transfer, and the resulting products (a ketyl radical and a substrate radical). The calculated activation energy provides a quantitative measure of the reaction's feasibility.

These computational studies can also help to explain the regioselectivity and stereoselectivity of reactions. For example, by comparing the activation energies for hydrogen abstraction from different sites on a substrate molecule, one could predict which site is most likely to react. Similarly, the influence of the substituents on the benzophenone moiety can be systematically investigated to understand their role in controlling the reaction outcome.

Structure-Property Relationship (SPR) Modeling for Substituted Benzophenones

Structure-Property Relationship (SPR) models aim to correlate the structural features of a series of compounds with their macroscopic properties. researchgate.net For substituted benzophenones, SPR studies can be used to understand how variations in the type and position of substituents affect properties such as UV absorption, photoreactivity, and biological activity. researchgate.net

By combining experimental data with computationally derived molecular descriptors (e.g., electronic properties, steric parameters, and lipophilicity), quantitative structure-property relationship (QSPR) models can be developed. These models can then be used to predict the properties of new, un-synthesized benzophenone derivatives. For instance, one could build a model that predicts the wavelength of maximum UV absorption based on the electronic and steric properties of the substituents. Such modeling is crucial for the rational design of new materials with tailored properties. researchgate.net

In Silico Screening and Rational Design of Novel Benzophenone Derivatives

The insights gained from QM, MD, and SPR studies can be leveraged for the in silico screening and rational design of novel benzophenone derivatives with desired properties. researchgate.net For example, if the goal is to design a more efficient photosensitizer, computational methods can be used to screen a virtual library of candidate molecules. nih.govnih.gov

The screening process might involve high-throughput DFT calculations to identify compounds with optimal electronic properties, such as a desirable HOMO-LUMO gap or a high triplet state energy. Promising candidates could then be subjected to more detailed computational analysis, including MD simulations to assess their conformational behavior and reaction pathway calculations to predict their reactivity. This computational-driven approach can significantly accelerate the discovery and development of new functional molecules, saving both time and resources compared to a purely experimental trial-and-error approach. nih.gov

Derivatization and Analog Synthesis for Structure Function Relationships

Synthesis of Positional Isomers and Stereoisomers of Dichloroethylbenzophenones

Standard synthetic routes to benzophenones, such as the Friedel-Crafts acylation, are adaptable for creating specific isomers. For instance, reacting a substituted benzoyl chloride with a substituted benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride allows for the targeted construction of the diaryl ketone. To synthesize various positional isomers of dichloroethylbenzophenone, one could use different isomers of dichlorobenzene, ethylbenzene (B125841), dichlorobenzoyl chloride, or ethylbenzoyl chloride as starting materials.

While specific synthetic procedures for 3,5-dichloro-2'-ethylbenzophenone are not extensively detailed in the literature, methods for closely related compounds provide a clear blueprint. For example, the synthesis of 3,5-dichloro-2-hydroxybenzophenone (B1616372) is achieved by the Friedel-Crafts reaction between 3,5-dichloro-2-hydroxybenzoyl chloride and benzene. chemicalbook.com Similarly, the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584) derivatives often involves the reaction of a Grignard reagent prepared from 1-bromo-3,5-dichlorobenzene (B43179) with a trifluoroacetyl compound. google.com These established methods demonstrate the feasibility of producing a wide array of positional isomers for detailed structure-activity relationship (SAR) studies.

Regarding stereoisomers, the 2'-ethyl group does not create a traditional chiral center in the benzophenone (B1666685) core. However, the potential for atropisomerism exists if rotation around the single bond connecting the carbonyl group to the 2'-ethyl-substituted phenyl ring is sufficiently hindered. This steric hindrance could lead to stable, non-interconvertible rotational isomers (atropisomers) that are mirror images of each other (enantiomers). The synthesis and separation of such stereoisomers would be critical for evaluating their distinct biological activities, as stereochemistry often plays a pivotal role in molecular recognition at biological targets.

Introduction of Diverse Functional Groups to the Benzophenone Core for Property Tuning

The introduction of various functional groups onto the benzophenone scaffold is a key strategy for fine-tuning its physicochemical and biological properties. solubilityofthings.com Functional groups are specific arrangements of atoms that exhibit characteristic chemical reactivity and influence properties such as solubility, polarity, acidity, basicity, and the ability to form hydrogen bonds. libretexts.orgmasterorganicchemistry.comyoutube.com

By modifying the this compound core, researchers can modulate its electronic and steric profile to enhance its interaction with biological targets or to impart novel material characteristics. For example, the electron-withdrawing nature of the two chlorine atoms already present on one phenyl ring significantly impacts the reactivity of the carbonyl group. Further modifications can build upon this foundation.

Key strategies for functional group introduction include:

Electrophilic Aromatic Substitution: Reactions such as nitration (introducing -NO₂), halogenation (introducing -Br, -I), or sulfonation (introducing -SO₃H) can add new substituents to the phenyl rings. Subsequent reduction of a nitro group can yield an amino group (-NH₂), a versatile handle for further derivatization.

Nucleophilic Aromatic Substitution: In appropriately activated systems, nucleophiles can replace existing groups on the aromatic rings.

Modification of Existing Substituents: The ethyl group could be oxidized to introduce a hydroxyl or carbonyl function.

The goal of these modifications is to systematically probe the structure-activity relationship (SAR). For example, SAR studies on other complex molecules have shown that the position and nature of substituents are critical for activity. ddtjournal.comnih.gov In a study of noncompetitive inhibitors of the betaine/GABA transporter 1 (BGT1), analogs of a dichlorobenzamide compound were synthesized to improve solubility and reduce off-target effects, highlighting the importance of property tuning. nih.gov Introducing a pyridine (B92270) ring, for instance, successfully enhanced the compound's profile. nih.gov

The following table outlines potential functional groups and their likely impact on the properties of the dichloroethylbenzophenone core.

Functional GroupPotential PositionExpected Impact on PropertiesRationale
Hydroxyl (-OH) Aromatic RingIncreased polarity and solubility; Hydrogen bond donor/acceptorEnhances interaction with polar environments and biological targets.
Amino (-NH₂) Aromatic RingIncreased basicity and polarity; Hydrogen bond donor; Nucleophilic siteCan form salts to improve solubility; provides a site for further modification.
Carboxylic Acid (-COOH) Aromatic RingIncreased acidity and polarity; Hydrogen bond donor/acceptorIntroduces a negative charge at physiological pH, altering binding and solubility.
Methoxy (-OCH₃) Aromatic RingIncreased polarity (ether); Electron-donating groupModifies electronic properties of the aromatic ring and can influence metabolic stability.
Trifluoromethyl (-CF₃) Aromatic RingIncreased lipophilicity; Strong electron-withdrawing groupEnhances membrane permeability and can improve metabolic stability and binding affinity.

Development of Hybrid Molecules Incorporating the Dichloroethylbenzophenone Moiety

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. nih.gov The resulting hybrid molecule is designed to interact with multiple biological targets or to combine the beneficial properties of its constituent parts, potentially leading to synergistic effects, improved efficacy, and reduced drug resistance. nih.govnih.gov

The this compound moiety can serve as a valuable building block in the design of hybrid molecules. Its dichlorinated phenyl ring offers a specific substitution pattern known to contribute to the activity of various biologically active compounds. By linking this moiety to another pharmacophore via a suitable spacer, novel chemical entities with unique therapeutic potential can be generated.

Design principles for such hybrids include:

Selection of a complementary pharmacophore: The second molecule could be a natural product, a known enzyme inhibitor, or a scaffold that targets a different aspect of a disease pathway. nih.gov For example, combining the dichloroethylbenzophenone moiety with a quinazoline (B50416) scaffold could yield a hybrid with potential activity against multidrug resistance transporters. nih.gov

Synthetic Feasibility: The synthesis must allow for the efficient and stable covalent connection of the two fragments without compromising their essential structural features.

The development of hybrid drugs aims to create agents that are more than just the sum of their parts, offering a sophisticated approach to treating complex, multifactorial diseases. nih.govnih.gov

Ligand Design and Coordination Chemistry with Metal Centers

The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. openstax.orgyoutube.com The this compound molecule possesses features that make it a candidate for use as a ligand in the formation of metal complexes.

The primary coordination site is the carbonyl group (C=O), where the lone pairs of electrons on the oxygen atom can be donated to a suitable metal ion, forming a coordinate covalent bond. libretexts.org In this capacity, the molecule would act as a monodentate ligand, meaning it binds to the metal through a single donor atom. libretexts.org

The properties of this compound as a ligand are influenced by its substituents:

Electronic Effects: The two electron-withdrawing chlorine atoms decrease the electron density on the carbonyl oxygen, which may weaken its ability to donate to a metal center compared to an unsubstituted benzophenone.

Steric Effects: The 2'-ethyl group introduces steric bulk near the coordination site, which could influence the geometry of the resulting metal complex and potentially favor coordination with smaller metal ions or those with specific coordination geometries.

By chemically modifying the scaffold, it is possible to design polydentate ligands that can bind to a metal center through multiple donor atoms, forming more stable chelate complexes. youtube.com For example, introducing a hydroxyl or amino group at the 2-position of the dichlorinated ring could create a bidentate ligand that coordinates through both the carbonyl oxygen and the new donor group.

The study of such metal complexes is significant, as coordination compounds are vital in areas ranging from catalysis to materials science and medicine. openstax.orgwordpress.com The specific electronic and steric properties imparted by the dichloroethylbenzophenone ligand could lead to complexes with unique magnetic, optical, or catalytic properties. Polynuclear complexes, where two or more metal centers are bridged by ligands, could also be explored. youtube.com

Future Directions and Emerging Research Avenues

Integration with Advanced Manufacturing Techniques and Flow Chemistry for Synthesis

The traditional batch synthesis of specialty chemicals like 3,5-Dichloro-2'-ethylbenzophenone is increasingly being challenged by the advantages offered by continuous flow chemistry and other advanced manufacturing techniques. Future research will likely focus on translating the synthesis of this compound from batch reactors to continuous flow systems.

Flow chemistry offers numerous benefits, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety for handling hazardous reagents. nih.gov The miniaturized and controlled environment of a flow reactor can lead to higher yields, reduced side-product formation, and streamlined workup procedures. nih.gov For the synthesis of this compound, which may involve multi-step reactions such as Friedel-Crafts acylation, a flow-based approach could enable rapid optimization and scale-up. mdpi.com

Key Research Objectives:

Development of Flow-Based Friedel-Crafts Acylation: Designing and optimizing a continuous flow process for the acylation of a suitable aromatic substrate with 3,5-dichlorobenzoyl chloride or a related precursor.

Integrated Synthesis and Purification: Exploring the integration of in-line purification techniques, such as liquid-liquid extraction or continuous crystallization, to isolate the final product with high purity.

Process Automation and Control: Implementing automated control systems with real-time monitoring to ensure consistent product quality and process efficiency.

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The inherent reactivity of the this compound scaffold, with its electron-withdrawing chloro groups and the carbonyl functionality, presents opportunities for exploring novel chemical transformations. Future research is anticipated to move beyond conventional reactions to uncover new synthetic pathways and create derivatives with unique properties.

One area of exploration could be the selective functionalization of the aromatic rings through C-H activation. This would allow for the introduction of new substituents at specific positions, leading to a diverse library of analogs. Furthermore, the carbonyl group can serve as a handle for various transformations, including asymmetric reductions to chiral alcohols or participation in multicomponent reactions to build molecular complexity.

Potential Research Trajectories:

Late-Stage Functionalization: Investigating transition-metal-catalyzed C-H activation to introduce new functional groups onto the dichlorophenyl or ethylphenyl rings.

Photochemical Transformations: Exploring photochemical reactions, leveraging the benzophenone (B1666685) moiety's known photoreactivity, to induce novel cyclizations or rearrangements. nih.gov

Derivatization for Biological Screening: Synthesizing a range of derivatives by modifying the ethyl group or the aromatic rings to explore potential applications in medicinal chemistry, as benzophenone derivatives have shown a wide range of biological activities. mdpi.commdpi.comnih.govresearchgate.netnih.govnih.govnih.govsigmaaldrich.comnih.gov

Development of Sustainable Synthesis Routes and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, future research will be heavily focused on creating more environmentally benign and sustainable production methods. This involves minimizing waste, reducing energy consumption, and utilizing safer solvents and reagents.

A key target for improvement is the traditional Friedel-Crafts acylation, which often employs stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste generation. mdpi.com The development of reusable solid acid catalysts or the use of alternative, greener reaction media could drastically improve the environmental footprint of the synthesis. researchgate.net

Green Chemistry Strategies:

Catalytic Friedel-Crafts Reactions: Investigating the use of heterogeneous catalysts, such as zeolites or metal oxides, to facilitate the acylation reaction, allowing for easy catalyst recovery and reuse.

Benign Solvent Systems: Exploring the use of greener solvents, such as ionic liquids or deep eutectic solvents, to replace hazardous and volatile organic compounds. researchgate.net

Atom Economy Optimization: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Advanced Characterization Techniques for In-situ and Operando Studies

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization and control. Advanced characterization techniques that allow for real-time, in-situ monitoring of chemical reactions are expected to play a pivotal role in future research.

Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), process NMR (nuclear magnetic resonance), and Raman spectroscopy can provide valuable insights into the formation of intermediates, the consumption of reactants, and the emergence of byproducts as the reaction progresses. This data is invaluable for developing robust and efficient synthetic protocols.

Illustrative In-situ Monitoring Techniques:

TechniqueInformation GainedPotential Application in Synthesis of this compound
ReactIR Real-time tracking of functional group changes (e.g., carbonyl stretch).Monitoring the progress of the Friedel-Crafts acylation by observing the formation of the benzophenone carbonyl group.
Process NMR Quantitative analysis of reactant conversion and product formation.Determining reaction kinetics and identifying the presence of isomeric byproducts.
Raman Spectroscopy Information on molecular vibrations, suitable for non-invasive monitoring.In-situ monitoring of crystallization processes or reactions in heterogeneous systems.

Predictive Modeling for Rational Design of New Materials with Tailored Properties

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound and its potential derivatives, in silico methods can accelerate the discovery and design of new materials with specific, tailored properties.

By employing techniques such as Density Functional Theory (DFT) and molecular docking, researchers can predict the electronic, optical, and biological properties of novel compounds before their synthesis. mdpi.com This rational design approach saves significant time and resources by prioritizing the synthesis of molecules with the highest potential for a given application. For instance, if the goal is to develop new photoinitiators, computational models can predict their absorption spectra and triplet state energies.

Applications of Predictive Modeling:

Virtual Screening: Creating virtual libraries of this compound derivatives and using computational methods to screen for promising candidates with desired properties (e.g., high affinity for a biological target). mdpi.com

Property Prediction: Calculating key physicochemical properties such as solubility, stability, and reactivity to guide experimental work.

Mechanistic Elucidation: Using computational models to investigate reaction pathways and transition states, providing a deeper understanding of the underlying chemical transformations. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.